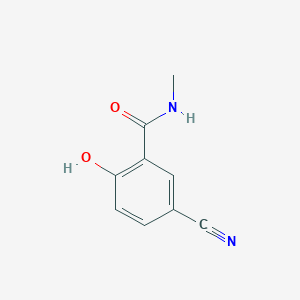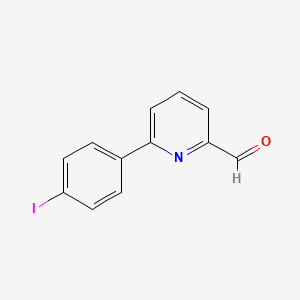
6-(4-Iodophenyl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Iodophenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C12H8INO and a molecular weight of 309.10 g/mol . It is characterized by the presence of an iodophenyl group attached to a pyridine ring, which is further substituted with a carbaldehyde group at the 2-position
Métodos De Preparación
The synthesis of 6-(4-Iodophenyl)pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent, with the reaction being carried out at elevated temperatures .
Análisis De Reacciones Químicas
6-(4-Iodophenyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The carbaldehyde group can be reduced to form the corresponding alcohol.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Aplicaciones Científicas De Investigación
6-(4-Iodophenyl)pyridine-2-carbaldehyde has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-(4-Iodophenyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In the context of its use in chemical reactions, the compound acts as a substrate that undergoes various transformations catalyzed by transition metals such as palladium . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparación Con Compuestos Similares
6-(4-Iodophenyl)pyridine-2-carbaldehyde can be compared with other similar compounds, such as:
6-(4-Bromophenyl)pyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine.
6-(4-Chlorophenyl)pyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.
6-(4-Fluorophenyl)pyridine-2-carbaldehyde: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and the types of reactions it can undergo .
Propiedades
Fórmula molecular |
C12H8INO |
|---|---|
Peso molecular |
309.10 g/mol |
Nombre IUPAC |
6-(4-iodophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8INO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-8H |
Clave InChI |
XJMAGGFELWGRED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=CC=C(C=C2)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)
![(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14854304.png)
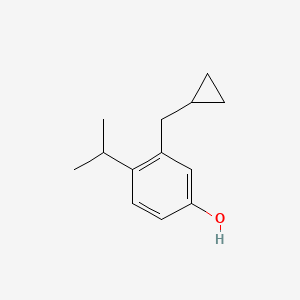
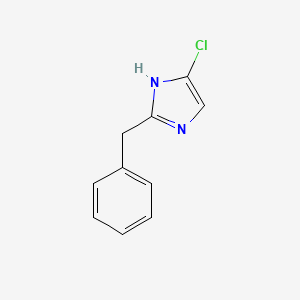
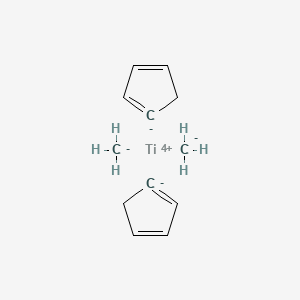
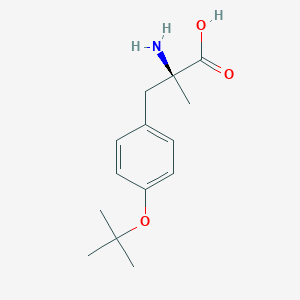
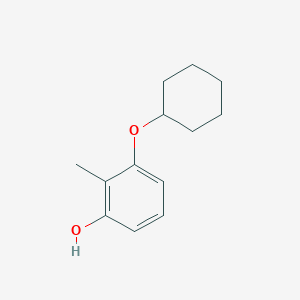
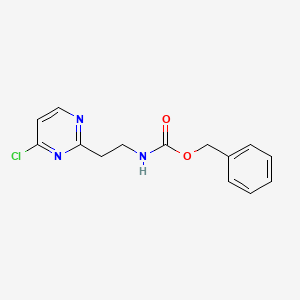
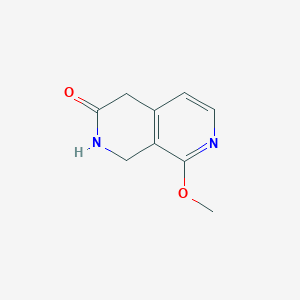
![3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14854352.png)
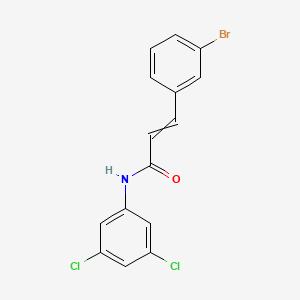
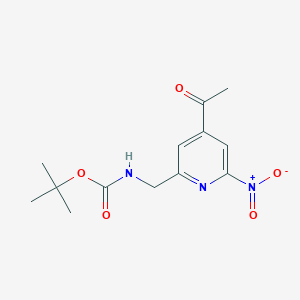
![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)
